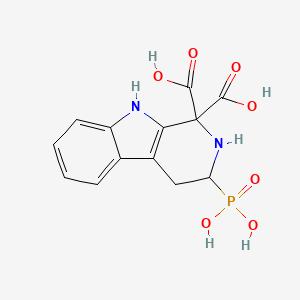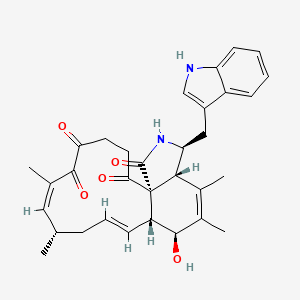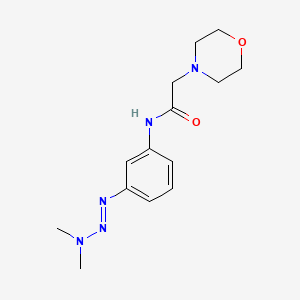
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is a compound that belongs to the class of triazene derivatives. Triazene compounds are known for their versatility in biological, physical, and chemical applications. This particular compound features a triazenyl group (-NNN-) attached to a phenyl ring, which is further connected to a morpholineacetamide moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide typically involves the reaction of 3,3-dimethyl-1-phenyltriazene with 4-morpholineacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitroso or nitro derivatives, while reduction may produce amines or other reduced forms .
Wissenschaftliche Forschungsanwendungen
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a DNA-damaging agent in cancer research.
Medicine: Explored for its cytotoxic properties and potential use in chemotherapy.
Wirkmechanismus
The mechanism of action of N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide involves its ability to form reactive intermediates that can interact with biological molecules. The triazenyl group can undergo decomposition to generate nitrogen gas and reactive species that can alkylate DNA, leading to DNA damage and cell death. This mechanism is particularly relevant in its potential use as an anti-cancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chloro-N-(3-(3,3-dimethyl-1-triazenyl)phenyl)propanamide
- 1,3-Diphenyltriazene
- Dacarbazine (5-(3,3-dimethyl-1-triazenyl)imidazole-4-carboxamide)
Uniqueness
N-(3-(3,3-Dimethyl-1-triazenyl)phenyl)-4-morpholineacetamide is unique due to its specific combination of the triazenyl group with a morpholineacetamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for forming stable metal complexes .
Eigenschaften
CAS-Nummer |
174752-82-0 |
|---|---|
Molekularformel |
C14H21N5O2 |
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
N-[3-(dimethylaminodiazenyl)phenyl]-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C14H21N5O2/c1-18(2)17-16-13-5-3-4-12(10-13)15-14(20)11-19-6-8-21-9-7-19/h3-5,10H,6-9,11H2,1-2H3,(H,15,20) |
InChI-Schlüssel |
GKOURUKPDVSWPO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=CC=CC(=C1)NC(=O)CN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


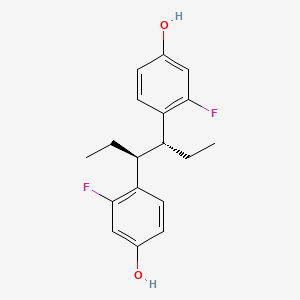
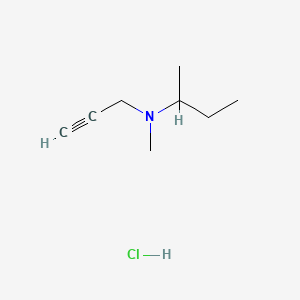
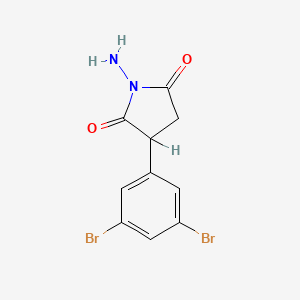


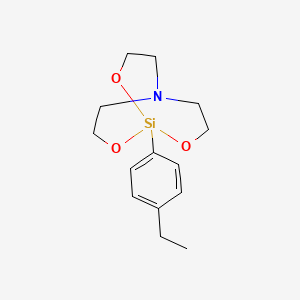
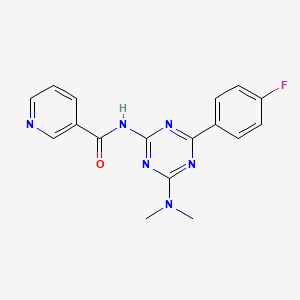
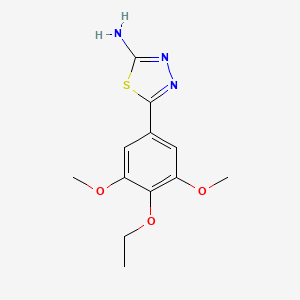
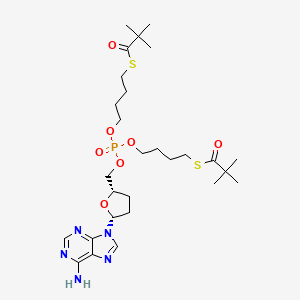
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)

